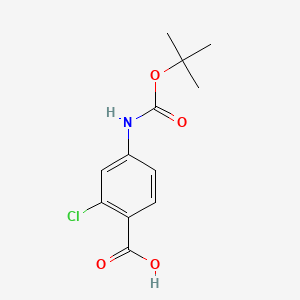

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

説明

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), which is advantageous in multi-step syntheses .

特性

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYBNYDKCZJPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590514 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-73-9 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS No. 61950-59-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. Its molecular formula is , and it has a molecular weight of 288.71 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₄ |

| Molecular Weight | 288.71 g/mol |

| CAS Number | 61950-59-2 |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Protein Aggregation : Some derivatives have been shown to prevent the aggregation of proteins associated with neurodegenerative diseases, such as α-synuclein and tau proteins .

- Antiproliferative Effects : Compounds featuring similar structures have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents .

Case Studies and Research Findings

- Antiproliferative Activity : A study on O-alkylamino-tethered compounds revealed that derivatives of benzoic acid, including those with tert-butoxycarbonyl modifications, exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values were reported as 5.99 μM and 3.08 μM, respectively .

- Neuroprotective Potential : In another study, the ability of similar compounds to inhibit the aggregation of α-synuclein was assessed using thioflavin T fluorescence assays and transmission electron microscopy (TEM). These compounds showed a dose-dependent reduction in fibril formation, indicating their potential utility in treating neurodegenerative disorders .

- In Vivo Efficacy : The same research highlighted the in vivo efficacy of certain derivatives in xenograft tumor models, underscoring their therapeutic potential for aggressive cancer subtypes like triple-negative breast cancer (TNBC) .

Table 2: Summary of Biological Activities

科学的研究の応用

Peptide Synthesis

Boc-Cl-CBA is extensively utilized in peptide synthesis due to its ability to protect the amino group during coupling reactions. The Boc group prevents premature deprotection, enabling the formation of peptide bonds without interference. This characteristic is crucial for constructing complex peptides that may exhibit biological activity.

Table: Role of Boc Group in Peptide Synthesis

| Step | Description |

|---|---|

| Protection | The amino group is protected with the Boc group to prevent unwanted side reactions. |

| Coupling | The protected amino acid can be coupled with other amino acids to form peptide chains. |

| Deprotection | After synthesis, the Boc group can be removed under mild acidic conditions to yield free amino acids. |

Medicinal Chemistry

In medicinal chemistry, 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid serves as a precursor for various drug candidates. Its structural attributes allow for modifications that enhance biological activity. Research indicates that derivatives of chlorinated benzoic acids can exhibit significant antimicrobial and anticancer effects due to their enhanced lipophilicity and interaction with biological targets .

Case Study: Antitumor Activity

A study demonstrated that chlorinated benzoic acids could inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival . The presence of the chlorine atom enhances the compound's bioactivity, making it a valuable candidate for further drug development.

Bioconjugation Techniques

Boc-Cl-CBA is employed in bioconjugation methods to attach biomolecules to various surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems where specific interactions between biomolecules are required.

Table: Bioconjugation Applications

| Application | Description |

|---|---|

| Drug Delivery | Attaching drugs to targeting agents for selective delivery to cancer cells. |

| Diagnostic Tools | Conjugating biomolecules for use in imaging or diagnostic assays. |

Material Science

In material science, this compound is used to synthesize functional materials such as polymers and coatings. Its unique functional groups allow for the creation of materials with specific properties tailored for various applications.

Similar Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid | Similar structure without chlorine | Peptide synthesis |

| 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | Methyl substitution instead of chlorine | Medicinal chemistry |

| 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid | Cyclohexane ring instead of benzene | Material science |

Uniqueness

The unique combination of a Boc-protected amino group and a chlorine atom allows this compound to participate in selective reactions while maintaining stability during synthesis, distinguishing it from other similar compounds.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

5-Amino-2-chlorobenzoic Acid

- Structure: Features an amino group at the 5-position and chlorine at the 2-position, lacking Boc protection.

- Key Differences: The unprotected amino group increases reactivity but limits stability in acidic environments. This compound is often used as an intermediate in drug synthesis but requires in-situ protection for further functionalization .

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid

- Structure: Contains a sulfonylamino group at the 4-position and ethoxy substituents.

- Key Differences : The sulfonyl group enhances stability under acidic conditions compared to Boc, making it suitable for reactions requiring prolonged exposure to acids. However, its removal demands harsher conditions (e.g., strong bases or nucleophiles) .

Protective Group Variations

tert-Butyl 2-(((3-Chlorobenzoyl)oxy)methyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate (11b)

- Structure: Incorporates a Boc-protected amino group within a benzoxazine scaffold.

- Key Differences : The benzoxazine ring introduces conformational rigidity, influencing solubility and crystallinity. This structural complexity is leveraged in medicinal chemistry for targeting specific biological pathways .

Tosyl-Protected Analogues (e.g., 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylmethyl 3-chlorobenzoate)

- Structure : Uses a tosyl (p-toluenesulfonyl) group for amine protection.

- Key Differences : Tosyl groups are highly stable under acidic and basic conditions, requiring strong reducing agents (e.g., sodium in liquid ammonia) for removal. This limits their utility in multi-step syntheses compared to Boc-protected derivatives .

Data Table: Comparative Analysis of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。